3-((Benzyloxy)methyl)cyclobutanecarboxylic acid
Overview
Description
3-((Benzyloxy)methyl)cyclobutanecarboxylic acid is an organic compound with the molecular formula C13H16O3 It is characterized by a cyclobutane ring substituted with a benzyloxymethyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((Benzyloxy)methyl)cyclobutanecarboxylic acid typically involves the following steps:
Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a involving suitable precursors.
Introduction of the Benzyloxymethyl Group: The benzyloxymethyl group can be introduced via a nucleophilic substitution reaction using benzyl alcohol and a suitable leaving group.
Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction, often involving the use of carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are selected to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
3-((Benzyloxy)methyl)cyclobutanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The benzyloxymethyl group can be oxidized to form a benzaldehyde derivative.
Reduction: The carboxylic acid group can be reduced to form an alcohol.
Substitution: The benzyloxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Benzaldehyde derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted cyclobutanecarboxylic acid derivatives.
Scientific Research Applications
3-((Benzyloxy)methyl)cyclobutanecarboxylic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-((Benzyloxy)methyl)cyclobutanecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxymethyl group may enhance the compound’s binding affinity to these targets, while the cyclobutane ring provides structural rigidity. The carboxylic acid group can participate in hydrogen bonding and other interactions, influencing the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
3-(Benzyloxy)cyclobutanecarboxylic acid: Lacks the methyl group on the benzyloxymethyl substituent.
Methyl 3-(benzyloxy)cyclobutanecarboxylate: The carboxylic acid group is esterified.
3-(Phenylmethoxy)cyclobutanecarboxylic acid: Similar structure but with different substituents.
Uniqueness
3-((Benzyloxy)methyl)cyclobutanecarboxylic acid is unique due to the presence of the benzyloxymethyl group, which can influence its reactivity and interactions with other molecules. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications and properties.
Properties
IUPAC Name |
3-(phenylmethoxymethyl)cyclobutane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c14-13(15)12-6-11(7-12)9-16-8-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHFZODBRACUFTI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1C(=O)O)COCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00743905 | |
Record name | 3-[(Benzyloxy)methyl]cyclobutane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00743905 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1363381-57-0, 939768-59-9 | |
Record name | Cyclobutanecarboxylic acid, 3-[(phenylmethoxy)methyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1363381-57-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-[(Benzyloxy)methyl]cyclobutane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00743905 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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